Amino-thiophen-2-YL-acetic acid
Overview
Description
Amino-thiophen-2-YL-acetic acid, also known as 2-amino-2-(thiophen-2-yl)acetic acid, is a compound with the molecular formula C6H7NO2S . It has a molecular weight of 157.19 g/mol .
Synthesis Analysis
The synthesis of this compound involves the use of 2-acetylthiophene . The aqueous solution is extracted with ethyl acetate and the combined organics are washed with brine solution, dried (Na2SO4), filtered, and evaporated to obtain the crude product.Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,10H,7H2,(H,8,9) and the InChI key is NUHRSKANADCHIR-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 157.19 g/mol . Its storage temperature is between 2-8°C . The compound has a melting point of 208-210°C and a predicted boiling point of 311.8±32.0°C .Scientific Research Applications
Synthesis and Properties
Synthesis and Structural Analysis : Amino-thiophen-2-yl-acetic acid derivatives have been synthesized for various research applications. One study outlined the synthesis of salts derived from 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids. These compounds were analyzed using techniques like 1H-NMR spectroscopy and HPLC-MS to confirm their structure (Safonov, Panasenko, & Knysh, 2017).
Electrochemical Sensors : In another study, poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) was used in an electrochemical hybridization sensor. This sensor demonstrated sensitivity and the ability to differentiate between single and double-stranded oligonucleotides, indicating its potential in DNA analysis and other biological applications (Cha et al., 2003).
Antimicrobial Properties : Derivatives of thiophene-acetic acid were evaluated for their antimicrobial properties against various bacterial strains. The study highlighted that specific derivatives exhibited significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Shcherbyna et al., 2016).
Biological Evaluation
Antioxidant and Antimicrobial Activities : N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a novel heterocyclic amide derivative, was found to exhibit moderate antioxidant activity and significant antimicrobial properties against yeasts and bacterial strains. This highlights its potential use in pharmaceutical and health-related research (Cakmak et al., 2022).
Anticancer Activity : Studies have explored the cytotoxic effects of thiophene acetyl salicylic acid esters against various cancer cell lines. One study found that positional isomerism in these compounds was critical for their pharmacological properties, particularly against colon cancer cell lines (Ünver & Cantürk, 2017).
Chemical Applications
Electrochromic Materials : The effects of solvents on the synthesis of acetic acid-modified polyterthiophene were studied, focusing on its electrochromic properties. This research contributes to the development of advanced electrochromic materials for applications like smart windows and displays (Zhang et al., 2016).
Improved Synthesis Techniques : Improved synthesis techniques for compounds involving this compound have been developed. For instance, a novel process for the preparation of 2-amino-thiophene derivatives was described, emphasizing chemoselectivity and high yields under mild conditions, which is advantageous for industrial applications (Huayu, 2011).
Safety and Hazards
The safety information for Amino-thiophen-2-YL-acetic acid indicates that it should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . The compound should not form dust and aerosols, and non-sparking tools should be used .
Mechanism of Action
Target of Action
Amino-thiophen-2-YL-acetic acid is a thiophene-based analog that has been studied by a growing number of scientists as a potential class of biologically active compounds Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to affect a variety of biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their diverse pharmacological properties .
Properties
IUPAC Name |
2-amino-2-thiophen-2-ylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMSKXASROPJNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20875656 | |
Record name | Thienylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20875656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21124-40-3, 4052-59-9 | |
Record name | α-Amino-2-thiopheneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21124-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-α-Amino-2-thiopheneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4052-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiopheneacetic acid, alpha-amino-, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-(2-Thienyl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021124403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiopheneacetic acid, .alpha.-amino-, (-)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | α-(2-thienyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (-)-2-thienylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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